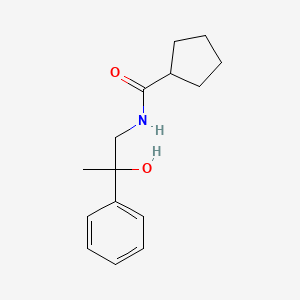

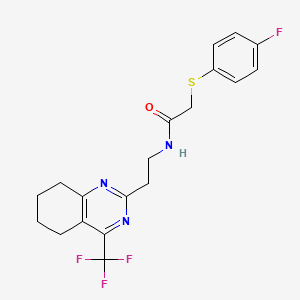

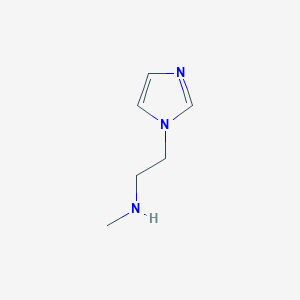

![molecular formula C13H15N5O2S B2548938 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide CAS No. 869068-15-5](/img/structure/B2548938.png)

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide" is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The structure of the compound suggests that it may have potential biological activity, given the presence of the triazine core, which is known to be a versatile scaffold in medicinal chemistry. The compound also contains an acetamide group, which is a common feature in drug molecules, potentially contributing to its pharmacokinetic properties.

Synthesis Analysis

Although the provided data does not include a direct synthesis of the compound , it does provide insight into the synthesis of related triazine derivatives. For instance, the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives is described, where the structures were confirmed using 1H NMR, IR, and elemental analysis . This suggests that similar synthetic routes and analytical techniques could be applicable for the synthesis and confirmation of the structure of "this compound".

Molecular Structure Analysis

The molecular structure of triazine derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic properties of the molecule. Quantum chemical insights, such as those provided by density functional theory (DFT) calculations, can be used to understand the equilibrium geometry and electronic structure of such compounds . For example, the analysis of hydrogen-bonded interactions, vibrational modes, and intermolecular contacts can be crucial in understanding the behavior of these molecules .

Chemical Reactions Analysis

The reactivity of triazine derivatives can be influenced by the substituents attached to the triazine core. The data does not provide specific reactions for the compound , but it can be inferred that the amino and sulfanyl groups present in the molecule could participate in various chemical reactions, potentially leading to the formation of new bonds or the modification of existing ones.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives can vary widely depending on their specific structure. The presence of functional groups such as amino, sulfanyl, and acetamide can influence properties like solubility, melting point, and reactivity. The antiviral activity of related compounds suggests that "this compound" may also possess biological properties worth investigating . Additionally, the drug likeness and pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity, can be predicted using computational methods, as demonstrated for a similar compound .

Applications De Recherche Scientifique

Antibacterial, Antifungal, and Anthelmintic Applications

A study by Khan et al. (2019) synthesized derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, exhibiting significant antibacterial, antifungal, and anthelmintic activities. The molecular docking of these compounds showed similar binding poses as standards, indicating a good correlation between binding energy and observed in vitro data for active compounds. Additionally, these compounds have potential applications in latent fingerprint analysis due to their sticky nature and ability to detect fingerprints on various surfaces (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).

Synthesis and Characterization

Research by Kametani, Okui, & Koizumi (1972) aimed at synthesizing 2-methyl-4-sulfanilamido-s-triazine resulted in unexpected products, highlighting the complexity and unpredictability in synthesizing certain derivatives of triazine. This study contributes to the understanding of chemical reactions involving triazine derivatives (Kametani, Okui, & Koizumi, 1972).

Larvicidal and Antimicrobial Activities

Kumara et al. (2015) prepared novel triazinone derivatives showing promising results against bacterial and fungal pathogens, as well as mosquito larvicidal activity. The novel compounds were evaluated for growth inhibition properties against certain pathogens, demonstrating their potential as antimicrobial agents (Kumara, Naik, JagadeeshPrasad, AnushaG., Castelino, MadhuKumarD., Laxmana, & Nair, 2015).

Crystal Structure and Antibacterial Agents

A study on the crystal structure of a related compound by Cai et al. (2009) provides insights into the molecular configurations of sulfonamides, a class known for its antibacterial properties. This research contributes to the development of new sulfonamide derivatives with enhanced activity against bacterial infections (Cai, Xie, Yan, Zhao, & Li, 2009).

Propriétés

IUPAC Name |

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2S/c1-8-4-3-5-10(9(8)2)16-11(19)7-21-13-17-15-6-12(20)18(13)14/h3-6H,7,14H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTFLIIWTATEOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=CC(=O)N2N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

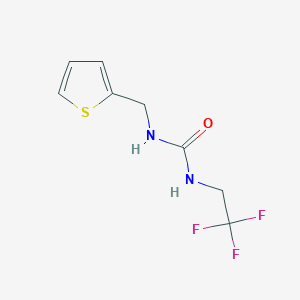

![N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2548865.png)

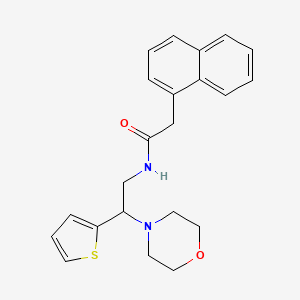

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)prop-2-ynoic acid](/img/structure/B2548866.png)

![2-[(4-Methylbenzyl)thio]thiophene](/img/structure/B2548867.png)

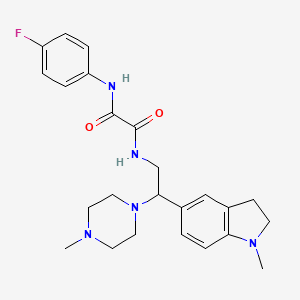

![[3-(2-Fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2548877.png)